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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B12436104 Get Quote

A Comparative Spectroscopic Guide to Caryolane Isomers

This guide provides a comparative analysis of the spectroscopic data of different caryolane

sesquiterpenoids, a class of bicyclic natural products with significant chemical and biological

interest. The information is tailored for researchers, scientists, and drug development

professionals, offering a consolidated resource for the identification and characterization of

these compounds.

Spectroscopic Data Comparison
The following tables summarize the key ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and

Mass Spectrometry (MS) data for prominent caryolane isomers: β-caryophyllene,

isocaryophyllene, and caryophyllene oxide. This data is essential for distinguishing between

these closely related structures.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
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Carbon No. β-Caryophyllene
Caryophyllene
Oxide

Isocaryophyllene

1 1.63 1.25 -

2 4.81, 4.93 2.88 -

3 0.99 1.01 -

5 5.30 1.20 -

6 2.08, 1.90 1.35 -

7 2.18, 2.02 1.65 -

9 2.37, 1.72 1.95 -

10 2.34, 1.52 1.85 -

12 1.62 1.21 -

13 1.62 1.21 -

14 0.99 0.98 -

15 0.99 0.98 -

Note: Data for Isocaryophyllene was not readily available in the searched literature.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
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Carbon No. β-Caryophyllene
Caryophyllene
Oxide

Isocaryophyllene

1 54.6 51.3 -

2 155.8 59.8 -

3 41.3 39.1 -

4 34.0 34.1 -

5 49.9 63.8 -

6 125.5 30.2 -

7 35.5 27.2 -

8 30.0 48.8 -

9 41.0 39.9 -

10 29.5 29.9 -

11 136.2 30.2 -

12 22.9 21.6 -

13 16.6 17.0 -

14 112.5 29.9 -

15 30.2 23.6 -

Note: Data for Isocaryophyllene was not readily available in the searched literature. Some

assignments may vary slightly between different literature sources.

Table 3: Mass Spectrometry Data (m/z)
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Compound Molecular Ion (M+) Key Fragment Ions

β-Caryophyllene 204
189, 175, 161, 147, 133, 119,

105, 93, 79, 69

Caryophyllene Oxide 220[1][2]
205, 187, 177, 161, 149, 135,

121, 109, 93, 79[1]

Isocaryophyllene 204
189, 175, 161, 147, 133, 119,

105, 93, 79, 69

Experimental Protocols
The acquisition of high-quality spectroscopic data is crucial for the accurate identification of

caryolane isomers. Below are generalized experimental protocols for the key analytical

techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard approach for the structural elucidation of sesquiterpenoids involves a suite of NMR

experiments.[3]

Sample Preparation:

Dissolve 5-10 mg of the purified caryolane isomer in approximately 0.6 mL of a deuterated

solvent (e.g., CDCl₃, C₆D₆, or CD₃OD).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

1D NMR (¹H and ¹³C):

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities,

and coupling constants of the protons. Typical acquisition parameters on a 400-600 MHz

spectrometer include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.[4]
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¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all

carbon atoms. A wider spectral width (e.g., 0-220 ppm) is necessary. DEPT (Distortionless

Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135)

are essential to differentiate between CH, CH₂, and CH₃ groups.[5]

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings

within the molecule, helping to establish spin systems.[3]

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with

their directly attached carbons (¹H-¹³C one-bond correlations).[3]

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range

couplings between protons and carbons (typically 2-3 bonds), which is critical for assembling

the carbon skeleton.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like

caryolane isomers.

Gas Chromatography:

Column: A non-polar capillary column (e.g., DB-5ms, HP-5MS) is typically used.[2]

Carrier Gas: Helium is commonly used as the carrier gas.[2]

Temperature Program: A temperature gradient is employed to separate the isomers. A

typical program might start at 60°C, hold for a few minutes, and then ramp up to 240-

280°C at a rate of 3-5°C/min.[2]

Mass Spectrometry:

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

Analysis: The mass spectrum of each eluting compound is recorded. The resulting

fragmentation pattern is compared with spectral libraries (e.g., NIST, Wiley) and published
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data for identification.[1]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis

of caryolane isomers.
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Workflow for Comparative Spectroscopic Analysis of Caryolane Isomers

Sample Preparation
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Caption: A typical workflow for the comparative spectroscopic analysis of caryolane isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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